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Compound of Interest

Compound Name: Pridinol

Cat. No.: B1678096 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Pridinol Mesylate is a centrally acting anticholinergic agent with muscle relaxant

properties, primarily used to treat muscle spasms and associated pain. According to the

product information for immediate-release (IR) tablets, the elimination half-life of Pridinol in the

human body is approximately two hours, necessitating frequent administration (3 to 8 times a

day) to maintain effective therapeutic concentrations.[1] Such a dosing regimen can lead to

poor patient compliance and fluctuations in plasma drug levels, known as the "peak and valley"

phenomenon.[1]

The development of a sustained-release (SR) formulation for Pridinol is a strategic approach

to overcome these limitations. An SR dosage form aims to release the drug at a predetermined

rate over an extended period, thereby reducing dosing frequency, improving patient adherence,

and maintaining a more stable plasma concentration within the therapeutic window.[2][3] This

application note details the protocols for developing and evaluating an oral sustained-release

matrix tablet formulation for Pridinol Mesylate based on published research.

Data Presentation
Quantitative data from relevant studies are summarized below for easy reference and

comparison.
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Table 1: Optimized Sustained-Release Pridinol Mesylate Formulation This table outlines the

composition of a single 200 mg tablet designed for over 12 hours of drug release.[4][5]

Component Quantity per Tablet (mg) Role

Pridinol Mesylate 12
Active Pharmaceutical

Ingredient (API)

Hydroxypropyl Methylcellulose

(HPMC K4M)
60 Hydrophilic Matrix Former

Ethylcellulose (EC) 40 Release-Modifying Polymer

Starch 82 Filler / Diluent

Sodium Carboxymethyl

Cellulose (CMC-Na)
4 Binder

Magnesium Stearate 2 Lubricant

Total Weight 200

Table 2: Representative In-Vitro Dissolution Profile This table presents a typical dissolution

profile for the optimized Pridinol SR tablets, demonstrating drug release over a 12-hour period.

[4]

Time (hours) Cumulative Drug Release (%)

1 15 - 25

2 25 - 40

4 45 - 60

8 70 - 85

12 > 90

Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) Pridinol This data from a

bioequivalence study of a 4 mg Pridinol Mesylate IR tablet serves as a baseline for evaluating

the performance of an SR formulation.[6][7][8]
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Parameter Geometric Mean Value Unit

Cmax (Maximum Plasma

Concentration)
27.44 - 29.27 ng/mL

Tmax (Time to Cmax) 0.90 - 1.00 hours

AUC0–tlast (Area Under the

Curve)
183.51 - 187.93 h*ng/mL

T1/2 (Elimination Half-Life) 18.85 - 19.14 hours

Note: While one study reports a long half-life of ~19 hours[7], the development rationale for SR

formulations is often based on the shorter 2-hour half-life cited in Japanese product

instructions, which would necessitate more frequent dosing.[1]

Table 4: Standard ICH Stability Study Conditions These are the standard conditions for stability

testing of new drug products as per ICH guidelines.[9][10]

Study Type Storage Condition Minimum Duration

Long-term
25°C ± 2°C / 60% RH ± 5%

RH
12 months

Intermediate
30°C ± 2°C / 65% RH ± 5%

RH
6 months

Accelerated
40°C ± 2°C / 75% RH ± 5%

RH
6 months

Experimental Protocols & Methodologies
This section provides detailed protocols for the formulation and evaluation of Pridinol Mesylate

SR tablets.

Protocol 1: Formulation of SR Tablets via Wet
Granulation
This protocol describes the manufacturing process for the matrix tablets detailed in Table 1.[1]
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Materials:

Pridinol Mesylate

HPMC K4M

Ethylcellulose

Starch

Sodium Carboxymethyl Cellulose (CMC-Na)

Magnesium Stearate

50% Ethanol Solution

Equipment:

Sieves (100-mesh, 24-mesh)

Planetary Mixer or High-Shear Granulator

Drying Oven

Rotary Tablet Press

Procedure:

Pre-treatment: Dry the starch at 100-105°C to a moisture content below 8%. Pulverize

HPMC K4M, ethylcellulose, starch, CMC-Na, and magnesium stearate individually and pass

them through a 100-mesh sieve.[1]

Blending: In a suitable blender, mix the sieved HPMC K4M, ethylcellulose, starch, and CMC-

Na until a homogenous powder is obtained.

Drug Incorporation: Add the Pridinol Mesylate to the excipient blend using the geometric

dilution method to ensure uniform distribution.[1]
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Granulation: Add the 50% ethanol solution portion-wise to the powder blend under

continuous mixing to form a damp mass (soft material).[1]

Wet Screening: Pass the damp mass through a 24-mesh sieve to produce wet granules.[1]

Drying: Dry the wet granules in an oven at 50°C until the desired moisture content is

reached.

Dry Screening: Pass the dried granules through a 24-mesh sieve to break any aggregates

and achieve a uniform granule size.[1]

Lubrication: Add the sieved magnesium stearate to the dried granules and blend for 3-5

minutes.

Compression: Compress the final blend into 200 mg tablets using a rotary tablet press.

Protocol 2: In-Vitro Dissolution Testing
This protocol is for evaluating the drug release profile of the formulated SR tablets.

Equipment & Reagents:

USP Dissolution Apparatus 1 (Rotating Basket) or Apparatus 2 (Paddle).[11]

Dissolution Vessels (900 mL capacity)

Water Bath with Heater and Circulator

HPLC system with UV detector

Dissolution Media: 900 mL of 0.1 M HCl (simulated gastric fluid) for the first 2 hours, followed

by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[12][13]

Syringes and 0.45 µm membrane filters.

Procedure:

Setup: Pre-heat the dissolution medium to 37°C ± 0.5°C. Place 900 mL of the medium into

each dissolution vessel.
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Tablet Introduction: Place one tablet in each rotating basket.

Test Initiation: Lower the baskets into the dissolution medium and immediately start the

apparatus at a rotation speed of 100 rpm.[12]

Sampling: Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12

hours).[12] Immediately replace the withdrawn volume with an equal amount of fresh, pre-

heated medium.

Sample Preparation: Filter each sample through a 0.45 µm membrane filter before analysis.

Quantification: Analyze the concentration of Pridinol Mesylate in each sample using a

validated HPLC method.[4]

Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Stability Studies
This protocol outlines the stability testing for the final Pridinol SR formulation based on ICH

guidelines.[9]

Procedure:

Batch Selection: Use at least three primary batches of the drug product for the study. The

batches should be manufactured using a process that simulates the final production process.

[9]

Packaging: Package the tablets in the proposed container closure system for marketing.

Storage: Place the packaged samples in stability chambers maintained at the conditions

specified in Table 4.

Testing Schedule:

Accelerated Study (6 months): Test samples at a minimum of three time points: 0, 3, and 6

months.[9]
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Long-Term Study: For a proposed shelf life of 24 months, test samples every 3 months for

the first year, every 6 months for the second year, and at the end of the proposed shelf life.

[9]

Analysis: At each testing point, evaluate the tablets for physical appearance, drug content

(assay), degradation products (impurities), and in-vitro dissolution profile.

Evaluation: Analyze the data to establish a shelf life and recommended storage conditions

for the product.

Visualizations
// Node Definitions formulation [label="Formulation Development\n(Wet Granulation)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_granules [label="Granule QC\n(Flow, Density)",

fillcolor="#FBBC05", fontcolor="#202124"]; compression [label="Tabletting\n(Compression)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_tablets [label="Tablet QC\n(Hardness, Friability,

Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolution [label="In-Vitro

Dissolution\nTesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; kinetics [label="Release

Kinetics\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability [label="ICH Stability

Studies\n(Accelerated & Long-Term)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final

[label="Final Formulation & Shelf-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges formulation -> qc_granules; qc_granules -> compression; compression -> qc_tablets;

qc_tablets -> dissolution; dissolution -> kinetics; qc_tablets -> stability

[label="Optimized\nFormulation"]; kinetics -> final; stability -> final; } caption

[label="Experimental workflow for Pridinol SR tablet development.", shape=plaintext,

fontcolor="#202124"]; }

// Edges matrix -> hydration [label="Contact with Fluid"]; hydration -> gel; gel -> diffusion

[color="#34A853"]; gel -> erosion [color="#EA4335"]; diffusion -> release; erosion -> release; }

caption [label="Drug release from a hydrophilic (HPMC) matrix system.", shape=plaintext,

fontcolor="#202124"]; }

// Node Definitions invitro [label="In-Vitro\nDissolution Profile\n(% Drug Released vs. Time)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In-Vivo\nPlasma Concentration

Profile\n(Conc. vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; correlation [label="IVIVC

Model\n(Level A, B, or C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; goal
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[label="Predictive Tool for\nBioavailability & Quality Control", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges invitro -> correlation; invivo -> correlation; correlation -> goal; } caption [label="Logical

relationship in IVIVC development.", shape=plaintext, fontcolor="#202124"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1678096#development-of-sustained-
release-formulations-for-pridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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